Cas no 120870-79-3 (2-(Chloromethyl)-5-methoxypyridine)

2-(Chloromethyl)-5-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinol,6-(chloromethyl)-

- 3-Pyridinol,6-(chloromethyl)-(9CI)

- 6-(chloromethyl)pyridin-3-ol

- 120870-79-3

- 3-Pyridinol, 6-(chloroMethyl)-

- 2-(Chloromethyl)-5-methoxypyridine

-

- インチ: InChI=1S/C6H6ClNO/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H,3H2

- InChIKey: IZVAQMADKUEUSF-UHFFFAOYSA-N

- ほほえんだ: ClCC1N=CC(O)=CC=1

計算された属性

- せいみつぶんしりょう: 143.0137915g/mol

- どういたいしつりょう: 143.0137915g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 89.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

2-(Chloromethyl)-5-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B420133-10mg |

2-(Chloromethyl)-5-methoxypyridine |

120870-79-3 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B420133-100mg |

2-(Chloromethyl)-5-methoxypyridine |

120870-79-3 | 100mg |

$ 160.00 | 2022-06-07 | ||

| TRC | B420133-50mg |

2-(Chloromethyl)-5-methoxypyridine |

120870-79-3 | 50mg |

$ 115.00 | 2022-06-07 |

2-(Chloromethyl)-5-methoxypyridine 関連文献

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

2-(Chloromethyl)-5-methoxypyridineに関する追加情報

2-(Chloromethyl)-5-methoxypyridine (CAS No. 120870-79-3): A Comprehensive Overview

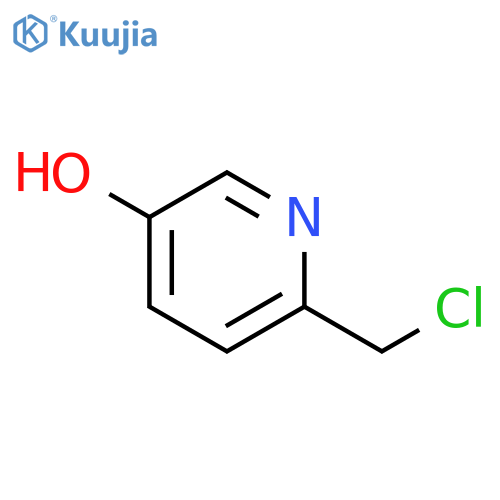

2-(Chloromethyl)-5-methoxypyridine, a compound with the CAS registry number 120870-79-3, is an organic chemical that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of pyridines, which are aromatic heterocyclic compounds with a nitrogen atom in the ring. The structure of 2-(Chloromethyl)-5-methoxypyridine consists of a pyridine ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 5-position. These substituents impart unique chemical properties, making it a versatile molecule for research and development.

The synthesis of 2-(Chloromethyl)-5-methoxypyridine typically involves multi-step organic reactions, often starting from pyridine derivatives. The introduction of the chloromethyl group and the methoxy group requires precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, aligning with global sustainability goals.

One of the most notable applications of 2-(Chloromethyl)-5-methoxypyridine is in the field of medicinal chemistry. Researchers have explored its potential as a building block for drug discovery, particularly in the development of bioactive molecules targeting various diseases. For instance, studies have shown that this compound can serve as a precursor for synthesizing inhibitors of enzyme systems involved in cancer progression. Its ability to undergo further functionalization makes it an invaluable intermediate in drug design.

In addition to its role in pharmaceuticals, 2-(Chloromethyl)-5-methoxypyridine has found applications in agrochemicals. Its derivatives have been investigated for their pesticidal properties, offering potential solutions for crop protection against pests and diseases. Recent research highlights its efficacy as a component in formulations that target specific agricultural challenges, contributing to sustainable farming practices.

The chemical stability and reactivity of 2-(Chloromethyl)-5-methoxypyridine make it suitable for use in materials science as well. It has been employed in the synthesis of advanced materials, such as polymers and coordination compounds, where its structural features enhance material properties like thermal stability and mechanical strength. Innovations in this area continue to expand its utility across diverse industries.

From an environmental perspective, understanding the fate and behavior of 2-(Chloromethyl)-5-methoxypyridine is crucial for assessing its safety and regulatory compliance. Studies on its biodegradation pathways and toxicological effects are ongoing, ensuring that its use aligns with environmental protection standards. Recent findings emphasize the importance of proper handling and disposal to minimize ecological impact.

In conclusion, 2-(Chloromethyl)-5-methoxypyridine (CAS No. 120870-79-3) stands out as a multifaceted compound with applications spanning medicinal chemistry, agrochemicals, and materials science. Its unique structure and reactivity continue to drive innovation across these fields, while advancements in synthesis methods and environmental considerations ensure its responsible use. As research progresses, this compound is poised to contribute even more significantly to scientific advancements and industrial applications.

120870-79-3 (2-(Chloromethyl)-5-methoxypyridine) 関連製品

- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)

- 2228273-57-0(1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)

- 1448699-14-6(Ethyl 3-(4-Fluoro-3-indolyl)propanoate)

- 2297116-13-1(Cyclohexanemethanamine, 4-[(2-fluoroethyl)amino]-)

- 88964-99-2(6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine)

- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)

- 1190299-36-5(3-(5-fluoro-2-hydroxyphenyl)prop-2-enal)

- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)

- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)

- 1261956-36-8(2-Chloro-5-(3,5-difluorophenyl)phenol)